Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting the amino groups of the amino acids to prevent unwanted side reactions.
Coupling Reactions: Sequentially coupling the protected amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the protecting groups to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Reagents: Proteases such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerase.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be detected spectrophotometrically .
Scientific Research Applications
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Protease Inhibitor Screening: Used to screen for potential inhibitors of proteases, aiding in drug discovery.
Biochemical Studies: Employed in studies involving protein folding and conformational changes due to its interaction with peptidyl prolyl isomerase.
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteases. The peptide bond between the amino acids is cleaved, releasing p-nitroaniline. This reaction is often used to study the kinetics and specificity of proteases .
Comparison with Similar Compounds
Similar Compounds
Suc-DL-Ala-DL-Pro-pNA: Another peptide substrate used for similar protease assays.
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA: A closely related compound with a slightly different amino acid sequence.
Uniqueness
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Its ability to release p-nitroaniline upon hydrolysis provides a convenient and measurable readout for enzyme activity .
Properties
Molecular Formula |
C38H41N7O9 |
---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48) |
InChI Key |
ORPSTLLJSQXELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
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